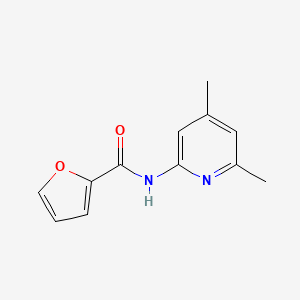

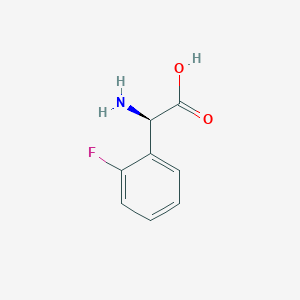

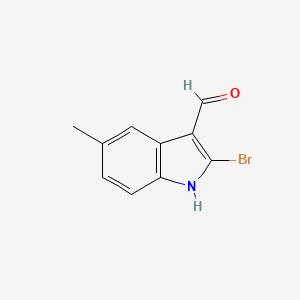

N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide

Overview

Description

“N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide” is a compound that has been studied for its potential applications in various fields . It is a type of amide, which are very common in nature and can be easily synthesized . Amides have been exploited for their in vitro anti-microbial and in vivo anti-inflammatory activities .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . The carboxamide was arylated by employing triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues .Molecular Structure Analysis

The crystal structure of “this compound” was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Chemical Reactions Analysis

The use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines has been demonstrated . To gain insight into this reaction, in situ React IR technology was used to confirm the effectivity and chemoselectivity of this novel Boc reagent .Physical And Chemical Properties Analysis

The compound has been characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) . Also, to get the charge distribution details, the molecular electrostatic potential (MEP) of the compound was measured .Scientific Research Applications

Brain Edema Inhibition

N-(4,6-Dimethylpyridin-2-yl)furan-2-carboxamide has been studied for its potential role in inhibiting brain edema. Researchers synthesized derivatives of this compound and evaluated them against peripheral edema induced by carrageenin. Several of these compounds exhibited significant inhibitory activity, with some being more potent than dexamethasone, a known anti-inflammatory drug (Robert et al., 1995).

Antileishmanial Activity

This compound has also been evaluated for its antileishmanial activity. In studies, derivatives of this compound showed potent inhibition against extracellular promastigotes of Leishmania mexicana. Some derivatives had significantly lower IC50 values compared to the original compound, indicating greater efficacy (Abdala et al., 2000).

Influenza A Virus Inhibition

Research into furan-carboxamide derivatives, including those similar to this compound, has shown that these compounds can be potent inhibitors of the H5N1 influenza A virus. These findings suggest that derivatives of this compound could be valuable in developing treatments for influenza (Yongshi et al., 2017).

Microglia Imaging

In the context of neuroinflammation, derivatives of this compound have been used in PET imaging to target CSF1R, a microglia-specific marker. This application is critical for studying neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-6-9(2)13-11(7-8)14-12(15)10-4-3-5-16-10/h3-7H,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRSWDBWKFKQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)NC(=O)C2=CC=CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B3237336.png)

![(4Ar,6S,7R,8R,8aR)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B3237413.png)